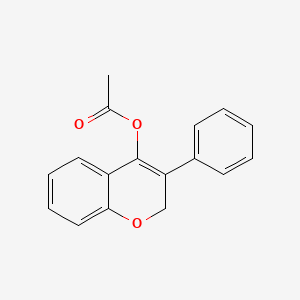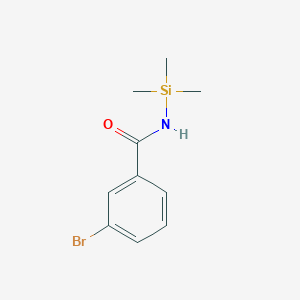
2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one typically involves the condensation of 3-aminophenyl and 6-methoxy-4H-chromen-4-one precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated flavonoid with an aryl boronate under the catalysis of palladium, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one may involve large-scale Suzuki–Miyaura cross-coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aminophenyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted flavonoid derivatives.
科学研究应用
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials, sensors, and other industrial applications
作用机制
The mechanism of action of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The methoxy group may contribute to the compound’s stability and bioavailability. The chromenone core is known to interact with cellular pathways, potentially leading to antioxidant and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Luteolin: Another flavonoid known for its anti-inflammatory effects.
Uniqueness
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one is unique due to the presence of both an aminophenyl group and a methoxy group, which may enhance its biological activity and stability compared to other flavonoids. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
921942-40-7 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-(3-aminophenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-12-5-6-15-13(8-12)14(18)9-16(20-15)10-3-2-4-11(17)7-10/h2-9H,17H2,1H3 |
InChI 键 |
YCZGKKXLOIBSFC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


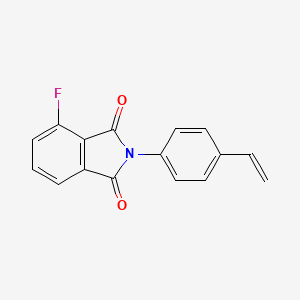
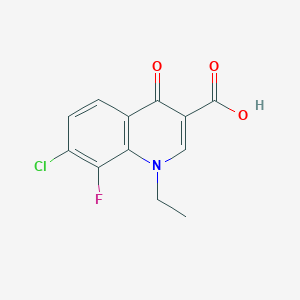
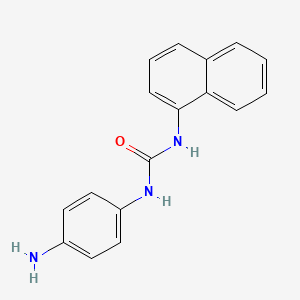
![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
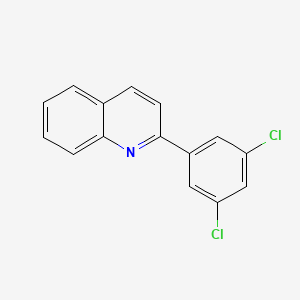



![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
